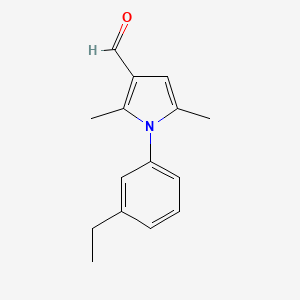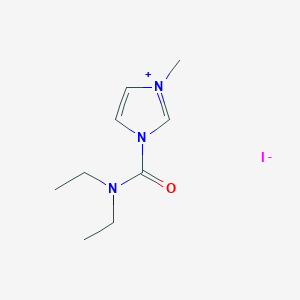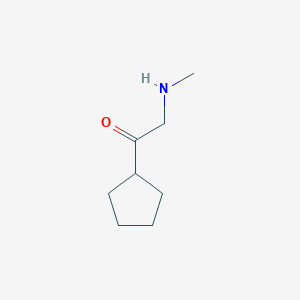
2,4-Bis(aminomethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(aminomethyl)phenol is an organic compound characterized by the presence of two aminomethyl groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(aminomethyl)phenol typically involves the reaction of 2,4-dihydroxybenzaldehyde with formaldehyde and ammonia under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, where the aldehyde group reacts with formaldehyde and ammonia to form the aminomethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2,4-Bis(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl groups can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2,4-Bis(aminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antiprotozoal and anticancer activities
Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.
作用機序
The mechanism of action of 2,4-Bis(aminomethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The phenol group can participate in redox reactions, further modulating the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 2,4-Bis[(substituted-aminomethyl)phenyl]quinoline
- 1,3-Bis[(substituted-aminomethyl)phenyl]isoquinoline
- 2,4-Bis[(substituted-aminomethyl)phenyl]quinazoline
Uniqueness
2,4-Bis(aminomethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2,4-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H,4-5,9-10H2 |
InChIキー |
KOJDLFFRWKSEAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)

![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)





![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)


